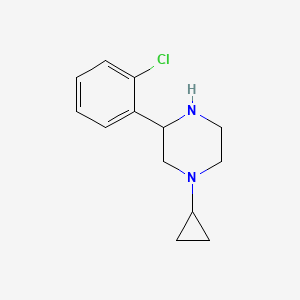

3-(2-Chlorophenyl)-1-cyclopropylpiperazine

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-1-cyclopropylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2/c14-12-4-2-1-3-11(12)13-9-16(8-7-15-13)10-5-6-10/h1-4,10,13,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXAIMYXICXMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC(C2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Piperazine Pharmaceutical Intermediates

An alternative approach involves a multi-step synthesis starting from simpler precursors to generate chlorophenyl-substituted piperazine intermediates, which are then further functionalized.

- Step 1: Reaction of diethanolamine with thionyl chloride to form bis(2-chloroethyl)methylamine hydrochloride.

- Step 2: Reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride to yield 1-(3-chlorophenyl)piperazine hydrochloride.

- Step 3: Alkylation of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane to produce 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

Though this pathway is primarily described for 3-chlorophenyl derivatives, it serves as a relevant synthetic strategy adaptable to 2-chlorophenyl analogs by substituting appropriate aniline derivatives.

- Solvents include chloroform (CHCl3) in early steps and xylene in subsequent steps.

- Reaction temperatures vary, with some steps conducted at low temperatures (0 to 10 °C) to control reactivity.

- The process is noted for its mild conditions, high purity of products, and simplified post-reaction workup.

| Step | Reaction | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 1 | Diethanolamine + thionyl chloride | CHCl3 | Ambient | Formation of bis(2-chloroethyl)methylamine hydrochloride |

| 2 | 3-Chloroaniline + bis(2-chloroethyl)methylamine hydrochloride | Xylene | Ambient | Formation of 1-(3-chlorophenyl)piperazine hydrochloride |

| 3 | Alkylation with 1-bromo-3-chloropropane | Not specified | 0–10 °C | Formation of chloropropylpiperazine intermediate |

This synthetic route is valued for its operational simplicity and product quality, making it suitable for pharmaceutical intermediate production.

Summary Table of Preparation Methods

| Method | Key Reactants/Intermediates | Reaction Type | Conditions | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2-Chlorophenylpiperazine + cyclopropyl bromide | Alkylation (SN2) | Base (K2CO3/NaOH), reflux, polar aprotic solvent | Simple, scalable, commonly used |

| Multi-step synthesis | Diethanolamine, 3-chloroaniline, alkyl halides | Multi-step substitution | CHCl3, xylene, 0–10 °C, mild conditions | High purity, mild conditions, pharmaceutical intermediate synthesis |

| Reductive amination & amide coupling | Cyclopropanecarboxylic acid derivatives, piperazine | Reductive amination, amide bond formation | EDC·HCl/HOBt, THF, 0 °C to 80 °C | Versatile, allows analog synthesis |

Research Findings and Notes

- The nucleophilic substitution method is the most direct and widely reported for synthesizing 3-(2-chlorophenyl)-1-cyclopropylpiperazine, with yields and purity optimized through choice of base and solvent.

- Multi-step routes provide access to intermediates useful for further functionalization and pharmaceutical applications, emphasizing mild reaction conditions and simplified purification.

- Reductive amination and amide coupling methods, though more commonly applied to related compounds, offer synthetic flexibility and have been demonstrated with detailed characterization (NMR, LC-MS, HPLC) confirming product identity and purity.

- Purification techniques such as column chromatography and recrystallization are standard to achieve high-purity final products suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-cyclopropylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Scientific Applications of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine

This compound is a piperazine derivative featuring a 2-chlorophenyl group attached to a cyclopropylpiperazine moiety. It is used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis. The presence of both the 2-chlorophenyl and cyclopropyl groups gives it unique chemical and biological properties, making it valuable for research and development.

Preparation Methods

This compound is typically synthesized by reacting 2-chlorophenylpiperazine with cyclopropyl bromide under basic conditions, such as potassium carbonate or sodium hydroxide. The reaction, a nucleophilic substitution, is conducted with heating, and the product is then isolated through recrystallization or column chromatography. Industrial production may utilize continuous flow reactors and automated systems to optimize reaction conditions and improve yield.

Biological Activities

This compound has demonstrated biological activities, including antimicrobial, anticancer, and antituberculosis properties.

Antimicrobial Activity

this compound has shown effectiveness against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) for several microorganisms are detailed below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate the compound's potential as an antimicrobial agent.

Anticancer Activity

In vitro assays have demonstrated the effectiveness of this compound against cancer cell lines, including breast and ovarian cancer cells.

Antituberculosis Activity

Certain derivatives of this compound have shown significant activity against Mycobacterium tuberculosis.

| Compound | Activity Against M. tuberculosis | MIC (µg/mL) |

|---|---|---|

| Compound 3a | Active | 25 |

| Compound 3b | Active | 30 |

| Compound 3c | Active | 20 |

These findings suggest that the compound could serve as a basis for developing new antituberculosis agents.

The precise mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized to involve:

- Inhibition of Enzymatic Pathways: Potential interference with enzymes critical for cell survival in pathogens.

- Disruption of Cellular Processes: Induction of apoptosis in cancer cells through activation of intrinsic pathways.

Similar Compounds

- 3-(3-Chlorophenyl)-1-cyclopropylpiperazine: Similar in structure, but with the chlorine atom at the 3-position of the phenyl ring.

- 3-(2-Chlorophenyl)-1-methylpiperazine: Similar in structure, but with a methyl group replacing the cyclopropyl group.

- 3-(2-Chlorophenyl)-1-ethylpiperazine: Similar in structure, but with an ethyl group replacing the cyclopropyl group.

Other Piperazine Derivatives Applications

- Dual COX-2/5-LOX Inhibitors: Piperazine derivatives have been screened to design and synthesize novel dual COX-2/5-LOX inhibitors with anti-inflammatory, analgesic, and anticancer activity . Compound 9d, with 4-Cl substitution, effectively reduced pain and showed anticancer potential against human cancer cell lines .

- Anticonvulsant and Antinociceptive Activity: Piperazine derivatives have demonstrated antinociceptive activity, suggesting their potential in neuropathic pain management .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

1-(3-Chlorophenyl)piperazine (3-CPP) vs. 1-(4-Chlorophenyl)piperazine (4-CPP)

- Structural Differences : 3-CPP and 4-CPP differ in the position of the chloro group on the phenyl ring (3- vs. 4-position).

- Biological Activity :

3-(4-Bromophenyl)-1-cyclopropylpiperazine

Cyclopropyl vs. Other Alkyl Substituents

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

- Structure : Features a 3-chloropropyl chain instead of a cyclopropyl group.

1-(3-Chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine

Functional Group Additions

Antifungal Benzimidazole-Piperazine Hybrids

Data Tables

Table 1: Key Structural Analogs and Properties

Table 2: Impact of Substituent Position on Activity

| Substituent Position | Example Compound | Receptor Affinity/Metabolic Effect |

|---|---|---|

| 2-Chlorophenyl | This compound | Potential selectivity due to steric hindrance |

| 3-Chlorophenyl | 1-(3-Chlorophenyl)piperazine | High 5-HT2C affinity |

| 4-Chlorophenyl | 1-(4-Chlorophenyl)piperazine | Lower psychoactivity |

Research Findings and Trends

- Antimicrobial Activity: Piperazines with halogenated phenyl groups, such as 2-chlorophenyl derivatives, show enhanced antifungal and antibacterial properties compared to non-halogenated analogs .

- Psychoactive Effects : Chlorine at the 3-position (3-CPP) correlates with serotonin receptor activity, while 2-chloro substitution may reduce off-target effects .

- Metabolic Stability : Cyclopropyl groups improve resistance to oxidative metabolism compared to linear alkyl chains (e.g., 3-chloropropyl) .

Biological Activity

3-(2-Chlorophenyl)-1-cyclopropylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antituberculosis research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1248907-94-9

- Molecular Formula : C12H15ClN2

- Molecular Weight : 222.72 g/mol

The compound features a piperazine ring substituted with a cyclopropyl group and a chlorophenyl moiety, which contributes to its unique pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial and fungal strains. Notably, its activity was assessed using standard protocols to determine Minimum Inhibitory Concentrations (MICs).

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound possesses significant antimicrobial potential, warranting further investigation into its mechanism of action and possible clinical applications .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. In vitro assays demonstrated its effectiveness against various cancer cell lines, including breast and ovarian cancer cells.

Case Studies

- Breast Cancer (MDA-MB-435 Cell Line) :

- Ovarian Cancer (SK-OV-3 Cell Line) :

Antituberculosis Activity

In addition to its antimicrobial and anticancer effects, this compound has been evaluated for antituberculosis activity. Studies indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis.

| Compound | Activity Against M. tuberculosis | MIC (µg/mL) |

|---|---|---|

| Compound 3a | Active | 25 |

| Compound 3b | Active | 30 |

| Compound 3c | Active | 20 |

These findings suggest that the compound could serve as a lead for developing new antituberculosis agents .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interactions with specific cellular targets may involve:

- Inhibition of Enzymatic Pathways : Potential interference with enzymes critical for cell survival in pathogens.

- Disruption of Cellular Processes : Inducing apoptosis in cancer cells through activation of intrinsic pathways.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-(2-Chlorophenyl)-1-cyclopropylpiperazine with high purity?

- Methodology : Optimize reaction conditions (e.g., reflux under inert atmosphere to prevent oxidation) and employ column chromatography for purification. Monitor intermediates via TLC and confirm final purity using HPLC (>98%) and elemental analysis .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology : Use H/C NMR to confirm substituent positions, mass spectrometry for molecular weight validation, and X-ray crystallography (if crystalline) for structural elucidation. Compare spectral data with analogous piperazine derivatives (e.g., 1-(4-Chlorophenyl)piperazine) to resolve ambiguities .

Q. How should researchers handle discrepancies in reported biological activity data?

- Methodology : Standardize assay conditions (e.g., pH, temperature) and validate compound purity. Cross-reference results with structurally similar compounds (e.g., 1-[[2-(4-Chlorophenyl)cyclohexenyl]methyl]piperazine) to identify substituent-specific effects. Replicate studies using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

- Methodology : Conduct pharmacokinetic (PK) studies to assess bioavailability and metabolism. Use LC-MS to detect metabolites (e.g., dechlorinated or cyclopropane-opened derivatives) that may alter activity. Compare in silico ADME predictions (e.g., LogP, CYP inhibition) with experimental PK results .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodology : Synthesize analogs with modified substituents (e.g., 2-fluorophenyl or cyclobutyl groups) and test receptor binding affinity. Use molecular docking to predict interactions with targets like 5-HT or dopamine receptors. Validate hypotheses via site-directed mutagenesis of receptor binding pockets .

Q. What are the decomposition pathways under thermal stress, and how can they be mitigated?

- Methodology : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C). Use GC-MS to detect hazardous byproducts (e.g., hydrogen chloride, nitrogen oxides). Store samples in airtight containers under argon to prevent moisture-induced degradation .

Q. How can researchers address impurities originating from synthetic intermediates?

- Methodology : Employ high-resolution mass spectrometry (HRMS) to trace impurity sources (e.g., incomplete cyclopropane ring formation). Optimize reaction quenching and workup steps (e.g., acidic/basic washes) to remove unreacted precursors. Reference impurity profiles from related compounds like 1-(3-Bromophenyl)piperazine for troubleshooting .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.